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Compound of Interest

Compound Name: cis-Pinonic acid

Cat. No.: B2696892 Get Quote

A comparative guide to the fragmentation analysis of cis-pinonic acid, a key oxidation product of α-pinene, is presented for researchers,

scientists, and drug development professionals. This guide delves into the distinct fragmentation patterns observed under various mass

spectrometry techniques, providing a clear comparison of the resulting data and the experimental protocols utilized.

Cis-pinonic acid is a significant contributor to the formation of secondary organic aerosols in the atmosphere and its characterization is crucial

for environmental and health-related research. Mass spectrometry stands as a primary analytical tool for its identification and quantification.

Understanding its fragmentation behavior under different ionization and dissociation methods is paramount for accurate structural elucidation and

method development. This guide compares the fragmentation pathways of cis-pinonic acid using Electron Ionization (EI) following derivatization,

and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) in both positive and negative ion modes.

Comparative Analysis of Fragmentation Data
The fragmentation of cis-pinonic acid is highly dependent on the analytical technique employed. Derivatization is often necessary for EI

analysis, typically through methylation, which influences the subsequent fragmentation. In contrast, ESI allows for the analysis of the intact

molecule in its protonated or deprotonated form, with fragmentation induced via CID.

Ionization/Dissociation
Method

Precursor Ion (m/z) Key Fragment Ions (m/z)
Characteristic Neutral
Losses

Notes

Electron Ionization (EI) of

Methyl Ester
198 ([M]⁺) 167, 166, 139, 43

CH₃O, CH₃OH, CH₃O-CHO,

C₂H₃O

The ion at m/z 43,

corresponding to the acetyl

group, is notably intense[1].

Negative Ion ESI-CID 183 ([M-H]⁻) 139, 121, 97 CO₂, C₂H₂O, H₂O + CO

Fragmentation is initiated

from the deprotonated

carboxyl or acetyl group[2].

Positive Ion ESI-CID 185 ([M+H]⁺) 167, 149, 121 H₂O, C₂H₂O, H₂O + CO

Sequential losses are

observed, indicating a multi-

step fragmentation

process[2][3].

Deciphering the Fragmentation Pathways
The structural features of cis-pinonic acid, namely the carboxylic acid and acetyl groups, dictate its fragmentation behavior. The following

diagrams illustrate the proposed fragmentation pathways under different mass spectrometric conditions.

digraph "EI_Fragmentation" {

  graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"];

  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

  edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
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M [label="cis-Pinonic Acid Methyl Ester\n[C₁₁H₁₈O₃]⁺˙\nm/z 198"]; F1 [label="[M - CH₃O]⁺\nm/z 167"]; F2

[label="[M - CH₃OH]⁺\nm/z 166"]; F3 [label="[M - CH₃O-CHO]⁺\nm/z 139"]; F4 [label="[CH₃CO]⁺\nm/z 43"];

M -> F1 [label="- CH₃O"]; M -> F2 [label="- CH₃OH"]; M -> F3 [label="- CH₃O-CHO"]; M -> F4 [label="-

C₇H₁₁O₂"]; }

Figure 2: Negative Ion ESI-CID of cis-Pinonic Acid.

In negative ion mode ESI-CID, the deprotonated molecule primarily loses carbon dioxide from the carboxylate

group or undergoes fragmentation involving the acetyl group[2].

```dot digraph "Positive_ESI_CID" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node

[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge

[fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

M_H_pos [label="Protonated cis-Pinonic Acid\n[C₁₀H₁₇O₃]⁺\nm/z 185"]; F_H2O [label="[M+H - H₂O]⁺\nm/z 167"];

F_H2O_CO [label="[M+H - H₂O - CO]⁺\nm/z 139"]; F_H2O_CO_C2H2O [label="[M+H - H₂O - CO - C₂H₂O]⁺\nm/z 97"];

M_H_pos -> F_H2O [label="- H₂O"]; F_H2O -> F_H2O_CO [label="- CO"]; F_H2O_CO -> F_H2O_CO_C2H2O [label="-

C₂H₂O"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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